molecular formula C21H19N3O5 B2788456 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921529-10-4

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2788456
CAS No.: 921529-10-4
M. Wt: 393.399
InChI Key: XTVPBAJFSRDCDP-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-methoxyphenyl group at position 3. The pyridazinone is linked via an ethyl chain to a benzo[d][1,3]dioxole-5-carboxamide moiety. The methoxy group enhances electron density, while the benzo[d][1,3]dioxole (methylenedioxyphenyl) contributes to metabolic stability and lipophilicity.

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-27-16-5-2-14(3-6-16)17-7-9-20(25)24(23-17)11-10-22-21(26)15-4-8-18-19(12-15)29-13-28-18/h2-9,12H,10-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVPBAJFSRDCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activity, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic benefits.

Chemical Structure and Properties

The compound's chemical formula is C22H23N3O4C_{22}H_{23}N_{3}O_{4}, with a molecular weight of 393.44 g/mol. The structure includes a pyridazine ring, which is known for its biological activity, particularly in cancer treatment.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyridazine Ring : The initial step includes the reaction of appropriate precursors to form the 6-oxopyridazine structure.
  • Substitution Reactions : The introduction of the 4-methoxyphenyl group occurs through electrophilic substitution.
  • Amide Bond Formation : The final product is obtained by coupling the ethyl group with benzo[d][1,3]dioxole-5-carboxylic acid.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies : A study evaluated various derivatives for cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds showed varying degrees of growth inhibition, with some exhibiting GI50 values below 10 µM, indicating potent activity against cancer cells .
CompoundCell LineGI50 (µM)
Compound 1jMDA-MB-4686.57
Compound Ref 1MDA-MB-4685.2
Compound 1aMCF-719.3

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in tumor cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancerous cells.

Case Studies

A notable case study involved the evaluation of similar compounds derived from the pyridazine scaffold against a panel of 60 cancer cell lines, including leukemia and lung cancer. The results indicated that certain derivatives exhibited selective cytotoxicity and could serve as lead compounds for further development .

Comparison with Similar Compounds

Structural Features

Core Heterocycles
Compound Core Structure Key Functional Groups
Target Compound Pyridazinone Carboxamide, methoxy, benzo[d][1,3]dioxole
: Benzo[b][1,4]oxazin derivatives Benzo[b][1,4]oxazin Oxazinone, pyrimidinyl, substituted phenyl
: Dihydropyridines (AZ331, AZ257) 1,4-Dihydropyridine Thioether, cyano, furyl, methoxyphenyl
: Quinoxaline derivative (Compound 22) Quinoxaline Fluoro, piperazinyl, methyl
  • Pyridazinone vs. Dihydropyridine: The pyridazinone core (target) contains two adjacent nitrogen atoms and a ketone, enabling hydrogen bonding. In contrast, 1,4-dihydropyridines () are partially reduced, planar, and aromatic, often associated with calcium channel modulation.
Substituent Effects
  • 4-Methoxyphenyl (target) : Electron-donating methoxy group may enhance solubility and influence binding interactions.
  • Fluoro () : Electron-withdrawing properties improve membrane permeability and bioavailability .

Spectroscopic Characterization

All compounds were characterized using ¹H NMR, IR, and mass spectrometry :

  • Target Compound: IR: Pyridazinone C=O stretch (~1670–1750 cm⁻¹), benzo[d][1,3]dioxole O–CH₂–O (~1250 cm⁻¹). ¹H NMR: Methoxy protons (~3.8 ppm), methylenedioxyphenyl protons (~5.9–6.0 ppm).
  • : Oxazinone carbonyl (~1700 cm⁻¹), pyrimidinyl NH₂ (~5.5 ppm).
  • : Thioether S–CH₂ (~2.5–3.5 ppm), dihydropyridine NH (~4.5 ppm).

Substituent Impact on Physicochemical Properties

Property Target Compound (AZ331)
Lipophilicity High (benzo[d][1,3]dioxole) Moderate (thioether, cyano) Moderate (substituted phenyl)
Metabolic Stability High (methylenedioxyphenyl) Low (thioether oxidation) Variable (oxazinone)
Solubility Moderate (methoxy) Low (cyano, thioether) Low (aromatic cores)

Q & A

Q. Optimization Workflow :

Synthesize analogs with varied spacers (e.g., propyl, cyclopropyl).

Test in kinase inhibition assays and ADMET models.

Prioritize candidates with >10× selectivity indices .

Basic Question: What in vitro assays are recommended for initial biological screening?

Answer:

  • Kinase Inhibition Assays (e.g., ADP-Glo™ for ATP-competitive inhibitors).
  • Cell Viability Assays (MTT or CellTiter-Glo® in cancer cell lines).
  • CYP450 Inhibition Screening (e.g., CYP3A4/2D6 isoforms) to flag metabolic liabilities .

Advanced Question: How can conflicting crystallographic data on binding modes be reconciled?

Answer:

  • Re-refinement of X-ray Data : Check for resolution (>1.8 Å) and R-free values (<0.25) to validate models .
  • Ligand Electron Density Maps : Use Phenix or Coot to ensure occupancy and fit (e.g., avoid overmodeling flexible ethyl spacers) .
  • Comparative Analysis : Align with analogous complexes (e.g., PDB 3H6) to identify conserved interactions .

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